1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol
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Overview
Description
1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the pyrimidinyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under basic or acidic conditions. For example, the cyclization of a suitable amino alcohol with a pyrimidine derivative can yield the desired azetidine compound .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable processes that can be carried out under mild conditions to ensure high yields and purity. These methods may include catalytic hydrogenation, ring-closing metathesis, and other catalytic processes that facilitate the formation of the azetidine ring .
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Thiazolin-2-yl)azetidin-3-ylthio: This compound has a thiazoline ring instead of a pyrimidine ring.
1-Cyclohexylazetidin-3-ol: This compound has a cyclohexyl group instead of an isopropyl group.
1-(Azetidin-3-yl)piperidin-4-ylmethanol: This compound has a piperidine ring attached to the azetidine ring.
Uniqueness
1-(2-Isopropylpyrimidin-4-yl)azetidin-3-ol is unique due to its specific combination of the azetidine ring with the pyrimidine and isopropyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)10-11-4-3-9(12-10)13-5-8(14)6-13/h3-4,7-8,14H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKSFVWLTBFCSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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